molecular formula C10H22O3S B14549146 2-Methyl-5-(2-methylpropane-2-sulfonyl)pentan-2-ol CAS No. 62296-42-8

2-Methyl-5-(2-methylpropane-2-sulfonyl)pentan-2-ol

Cat. No.: B14549146
CAS No.: 62296-42-8
M. Wt: 222.35 g/mol
InChI Key: PJUXNYXAZLFJOJ-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-methylpropane-2-sulfonyl)pentan-2-ol is an organic compound with a complex structure that includes both alcohol and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-methylpropane-2-sulfonyl)pentan-2-ol typically involves multiple steps, starting with the preparation of the sulfonyl precursor. One common method involves the reaction of 2-methylpropane-2-sulfonyl chloride with a suitable alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-methylpropane-2-sulfonyl)pentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Sulfides

    Substitution: Corresponding substituted products

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-methylpropane-2-sulfonyl)pentan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The alcohol group can participate in hydrogen bonding, further influencing the compound’s biological activity .

Properties

CAS No.

62296-42-8

Molecular Formula

C10H22O3S

Molecular Weight

222.35 g/mol

IUPAC Name

5-tert-butylsulfonyl-2-methylpentan-2-ol

InChI

InChI=1S/C10H22O3S/c1-9(2,3)14(12,13)8-6-7-10(4,5)11/h11H,6-8H2,1-5H3

InChI Key

PJUXNYXAZLFJOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)CCCC(C)(C)O

Origin of Product

United States

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